1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] is an organic compound with the molecular formula C30H28O2. It is characterized by the presence of two benzyloxybenzene groups connected by an ethane-1,2-diyl bridge. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] typically involves the reaction of 4-benzyloxybenzyl chloride with ethane-1,2-diol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of benzyl alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including fragrances, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] can be compared with other similar compounds, such as:
1,2-Dibenzyloxyethane: This compound has a similar structure but lacks the benzyloxy groups on the benzene rings. It is less reactive and has different chemical properties.
1,1’-Ethane-1,2-diylbis[4-methylbenzene]: This compound has methyl groups instead of benzyloxy groups, resulting in different reactivity and applications.
1,2-Diphenoxyethane: This compound has phenoxy groups instead of benzyloxy groups, leading to different chemical behavior and uses.
The uniqueness of 1,1’-Ethane-1,2-diylbis[4-(benzyloxy)benzene] lies in its specific structure and the presence of benzyloxy groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
81625-34-5 |
---|---|
Molekularformel |
C28H26O2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-[2-(4-phenylmethoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C28H26O2/c1-3-7-25(8-4-1)21-29-27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)30-22-26-9-5-2-6-10-26/h1-10,13-20H,11-12,21-22H2 |
InChI-Schlüssel |
JMRHDVMIPHDOBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.